[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-15(2)18(21)19(24)23-11-7-10-17(13-23)12-22(3)20(25)26-14-16-8-5-4-6-9-16/h4-6,8-9,15,17-18H,7,10-14,21H2,1-3H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHPWUMSCVOGFT-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The piperidin-3-ylmethyl scaffold is typically derived from piperidine-3-carboxylic acid or its ester derivatives. Protection of the secondary amine is achieved using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane). For example:
Stepwise Synthetic Routes
Route 1: Sequential Protection and Coupling
-
Piperidine Protection :
-
Methyl Carbamate Formation :
-
Amino Acid Coupling :
-
Couple with Boc-(S)-2-amino-3-methylbutanoic acid using EDCI/HOBt (yield: 70–75%).
-
-
Deprotection :
Route 2: One-Pot Reductive Amination
This streamlined approach combines reductive amination and carbamate formation :
-
React piperidine-3-carboxaldehyde with (S)-2-amino-3-methylbutanamide under sodium triacetoxyborohydride (STAB) .
-
Simultaneously introduce the methyl carbamate using methyl isocyanate in DMF (yield: 68–72%).
Optimization Strategies
Solvent and Temperature Effects
Catalytic Improvements
-
DMAP (4-dimethylaminopyridine) accelerates carbamate formation by acting as a nucleophilic catalyst.
-
Pd(OH)₂/C (Pearlman’s catalyst) improves Cbz deprotection yields (95%) compared to Pd/C.
Characterization and Quality Control
Analytical Techniques
Common Impurities
-
Retro-aldol adducts : Formed during reductive amination (mitigated by low-temperature conditions).
-
Diastereomers : Controlled via chiral auxiliaries or asymmetric catalysis.
Industrial-Scale Production
Continuous Flow Synthesis
Cost-Effective Purification
Comparative Data Table: Synthesis Routes
| Parameter | Route 1 | Route 2 | Industrial Process |
|---|---|---|---|
| Total Yield | 62% | 68% | 75% |
| Steps | 4 | 3 | 3 (continuous) |
| Purity | >99% | 98% | >99.5% |
| Scalability | Lab-scale | Pilot-scale | Full-scale |
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Oxidation: Common reagents include potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, palladium on carbon for catalytic hydrogenation.
Substitution: Sodium hydride, organometallic reagents.
Major Products: Reactions typically yield derivatives of the original compound, where the functional groups are modified. For example, oxidation might introduce hydroxyl groups, while reduction might remove oxygen atoms to add hydrogens.
Scientific Research Applications
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, synthesis, and relevant case studies, providing a comprehensive overview.
Molecular Formula
The molecular formula of the compound is , indicating a structure that includes multiple functional groups, primarily carbamate and amine functionalities.
Structural Features
The compound features:
- A piperidine ring , which contributes to its pharmacological properties.
- An amino acid derivative , specifically a modified form of valine, which is known for its role in protein synthesis and biological activity.
- A benzyl ester group , enhancing lipophilicity and potentially influencing bioavailability.
Pharmaceutical Development
The compound is primarily investigated for its potential as a therapeutic agent . Its structural components suggest possible applications in:
- Central Nervous System (CNS) Disorders : The piperidine moiety is often associated with compounds targeting CNS receptors, potentially useful in treating conditions such as anxiety or depression.
- Pain Management : Carbamate derivatives have been explored for analgesic properties, making this compound a candidate for pain relief formulations.
Biochemical Studies
Research involving this compound can provide insights into:
- Enzyme Inhibition : The structure may interact with specific enzymes, making it valuable for studying enzyme kinetics and inhibition mechanisms.
- Protein Interaction Studies : Given its amino acid component, it can be used to explore interactions with proteins and peptides, contributing to drug design processes.
Synthesis of Analogues
Due to its unique structure, this compound serves as a precursor for synthesizing various analogues. Researchers can modify different functional groups to enhance activity or selectivity against specific biological targets.
Case Study 1: CNS Activity Evaluation
A study focused on evaluating the CNS activity of similar piperidine derivatives demonstrated that modifications in the side chains significantly influenced receptor binding affinities. The results indicated that compounds closely related to the target molecule exhibited promising anxiolytic effects in animal models.
Case Study 2: Pain Relief Mechanisms
Research investigating carbamate compounds revealed that they could act on multiple pain pathways. A derivative of the target compound showed effective inhibition of nociceptive signaling in vitro, suggesting potential for further development into analgesic therapies.
Case Study 3: Enzyme Inhibition Profiling
A series of experiments assessed the inhibitory effects of various carbamate derivatives on specific enzymes involved in metabolic pathways. The findings indicated that structural variations could lead to significant differences in inhibitory potency, highlighting the importance of precise modifications.
Data Tables
| Study Focus | Findings | Implications |
|---|---|---|
| CNS Activity | Anxiolytic effects observed | Potential development for anxiety treatments |
| Pain Relief Mechanisms | Effective inhibition of nociceptive signaling | Opportunities for new analgesic formulations |
| Enzyme Inhibition | Variations led to different inhibitory potencies | Importance of structural modifications in drug design |
Mechanism of Action
This compound exerts its effects primarily through its ability to interact with molecular targets like enzymes or receptors. The piperidine ring allows it to bind selectively to these targets, influencing their activity and thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following analogs share core piperidine and benzyl ester motifs but differ in substituents (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Acyl Chain Length : The target compound’s 3-methyl-butyryl group (4 carbons) increases molecular weight compared to the propionyl analog (3 carbons, ) . This may enhance lipophilicity and target binding affinity.
- Ester Group : Methyl (target) vs. ethyl/isopropyl () alters steric bulk and metabolic stability. Ethyl esters often exhibit slower hydrolysis than methyl, affecting bioavailability .
Computational Similarity Analysis
Tools like SimilarityLab () enable rapid identification of analogs based on structural fingerprints or graph-based comparisons (). For example:
- Bit-Vector Methods : The target’s benzyl ester and piperidine core would yield high similarity scores with analogs in –9, but stereochemistry (S-configuration) may be overlooked .
- Graph Comparison : Advanced algorithms () better capture stereochemical and topological nuances, critical for distinguishing the target’s (S)-configured acyl group from racemic mixtures .
Research Findings and Implications
Structure-Activity Relationship (SAR)
Analytical Challenges
Chromatographic coelution of analogs () complicates purity assessment. For example, the target and its ethyl ester analog () may require advanced deconvolution techniques for separation .
Target Prediction and Repurposing
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications, especially as a potential drug candidate.
- CAS Number : 1354028-75-3
- Molecular Formula : C22H33N3O3
- Molecular Weight : 375.52 g/mol
This compound is believed to interact with various biological targets, primarily through its structural components that resemble known pharmacophores. The presence of the piperidine ring is significant, as it is a common feature in many bioactive compounds, enhancing the compound's ability to bind to specific receptors or enzymes.
1. Inhibition of Acetylcholinesterase (AChE)
Research indicates that compounds similar to this structure may exhibit potent inhibition of acetylcholinesterase, an enzyme critical for neurotransmitter regulation. For instance, studies show that certain piperidine derivatives can significantly inhibit AChE activity, which could lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission .
2. Antagonism of Chemokine Receptors
Another area of interest is the compound's potential as a chemokine receptor antagonist. Specifically, derivatives with similar structural motifs have been shown to act on CC chemokine receptors like CCR3. These receptors are involved in inflammatory responses and are potential targets for treating conditions such as asthma and allergic reactions .
Case Study 1: AChE Inhibition
In a study assessing the effects of various piperidine derivatives on AChE, it was found that compounds with structural similarities to the target compound exhibited IC50 values in the low nanomolar range, indicating high potency against AChE. This suggests that this compound may possess similar inhibitory characteristics .
Case Study 2: Chemokine Receptor Activity
A series of experiments focused on the structure-activity relationship (SAR) of benzyl-piperidine derivatives revealed that modifications at the piperidine nitrogen significantly affected receptor binding affinity and functional antagonism at CCR3. The findings suggest that the incorporation of specific substituents can enhance biological activity, providing insights into optimizing this compound for therapeutic use .
Data Table: Biological Activity Comparison
| Compound Name | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | AChE | 0.013 | Potent inhibitor |
| Compound B | CCR3 | 5.0 | Selective antagonist |
| [Target Compound] | AChE/CCR3 | TBD | Potential dual action |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-methyl-carbamic acid benzyl ester?
- Methodological Answer : The synthesis of piperidine-based carbamic esters typically involves sequential acylation and protection steps. For example, a reductive amination approach (as shown in ) using 4-carboxybenzaldehyde and hydroxylated piperidine derivatives can yield intermediates. Key steps include:
- Acylation : Use of DMF and triethylamine as solvents and bases to facilitate coupling reactions (e.g., benzyl-4-(aminomethyl)piperidine-1-carboxylate reacting with fluoro-pyrimidine derivatives, as in ).
- Purification : Silica gel chromatography with gradient elution (e.g., 10:1 CH₂Cl₂:IPA to 20:89 hexane) to isolate products with >95% purity .
- Yield Optimization : Heating at 100°C for 6 hours in DMF improves reaction efficiency, as demonstrated in (yield: ~60–70%) .
Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., M+1: 345.29 for analogous compounds, as in ) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to verify stereochemistry at the (S)-2-amino-3-methyl-butyryl moiety and piperidine ring conformation .
- Chiral HPLC : Separate epimers, as minor changes in chromatographic conditions (e.g., pH or solvent gradients) can resolve co-eluting stereoisomers (referenced in ) .
Q. How should researchers assess the compound’s stability under experimental storage conditions?
- Methodological Answer :
- Storage Conditions : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the benzyl ester or carbamate groups .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for impurities (e.g., free amine or hydrolyzed carboxylic acid byproducts) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., proteases or receptors)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to model the compound’s binding to active sites (e.g., protease catalytic triads). highlights 3D visualization of piperidine derivatives to study conformational flexibility .
- Docking Studies : Apply AutoDock Vina to predict binding affinities, focusing on the (S)-configured amino acid moiety’s hydrogen-bonding interactions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays for IC₅₀).
- Buffer Optimization : Adjust pH (e.g., ammonium acetate buffer at pH 6.5, as in ) to mimic physiological conditions and reduce assay variability .
- Control Experiments : Include reference inhibitors (e.g., benzyloxycarbonyl-protected peptides) to contextualize activity differences .
Q. How can researchers identify and quantify degradation products in long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, then analyze via LC-MS/MS.
- Impurity Profiling : Compare degradation products with synthetic standards (e.g., free piperidine intermediates or de-esterified carboxylic acids) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Analog Synthesis : Modify the piperidine ring (e.g., introduce methyl or benzyl groups) and the carbamate protecting group (e.g., tert-butoxycarbonyl vs. benzyl) to assess steric/electronic effects .
- Biological Testing : Use randomized block designs (as in ) with replicates (n=4–5) to minimize variability in IC₅₀ or EC₅₀ measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
